N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine
Description
N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine is an organic compound characterized by the presence of a bromophenyl group, an ethyl group, and a methylsulfonyl group attached to a propan-2-amine backbone
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2S/c1-4-15(11(2)10-18(3,16)17)9-12-7-5-6-8-13(12)14/h5-8,11H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIJVLLFHYMLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Br)C(C)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine typically involves multiple steps:
Bromination: The starting material, benzylamine, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like acetic acid.
Alkylation: The brominated intermediate is then subjected to alkylation with ethyl iodide (C₂H₅I) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the ethyl group.
Sulfonylation: The resulting compound is then treated with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (NEt₃) to introduce the methylsulfonyl group.
Amine Formation: Finally, the compound undergoes reductive amination with propan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfonyl group, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., H₂O₂, m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether).
Major Products
Substitution: Depending on the nucleophile, products can include various substituted phenyl derivatives.
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the de-sulfonylated amine.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biological research, this compound can be used to study the effects of brominated and sulfonylated amines on biological systems. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological pathways due to its amine functionality.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desired characteristics like increased stability or reactivity.
Mechanism of Action
The mechanism by which N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the sulfonyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine: Similar structure but with a chlorine atom instead of bromine.
N-[(2-fluorophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine: Similar structure but with a fluorine atom instead of bromine.
N-[(2-bromophenyl)methyl]-N-methyl-1-methylsulfonylpropan-2-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine is unique due to the combination of its bromine atom, ethyl group, and methylsulfonyl group, which together influence its chemical reactivity and potential applications. The bromine atom can participate in specific halogen bonding interactions, while the sulfonyl group can enhance solubility and stability.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
